molecular formula C16H10ClN3OS3 B2825493 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921839-94-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2825493
CAS No.: 921839-94-3
M. Wt: 391.91
InChI Key: ZZKYXUXMEIUVAU-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide (CAS Number: 921839-94-3) is a synthetic organic compound with a molecular formula of C 16 H 10 ClN 3 OS 3 and a molecular weight of 391.91 g/mol . This molecule is classified as a derivative of benzothiazole, a heterocyclic scaffold known for its diverse research applications and broad pharmacological properties . The compound features a complex structure integrating multiple heterocyclic systems, including a 1,3-benzothiazole ring and a 1,3-thiazole ring, linked by an acetamide bridge to a 5-chlorothiophene moiety. Benzothiazole derivatives are a significant class of compounds in medicinal chemistry research due to their wide spectrum of biological activities, which have included reports of anticancer, antibacterial, antifungal, and anthelmintic properties in related structures . These compounds are also noted for their excellent coordination abilities, making them interesting ligands in various chemical studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers working in areas such as synthetic chemistry, medicinal chemistry, and drug discovery may find this compound valuable as a chemical intermediate or as a building block for the development of novel molecules.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS3/c17-13-6-5-9(23-13)7-14(21)20-16-19-11(8-22-16)15-18-10-3-1-2-4-12(10)24-15/h1-6,8H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYXUXMEIUVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorothiophene moiety, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. Molecular docking studies can provide insights into the binding interactions between the compound and its target proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported) Synthesis Method
Target Compound C₁₆H₁₀ClN₃OS₂ 375.9* Benzothiazole, thiazole, 5-chlorothiophene Not explicitly reported Likely via Hantzsch thiazole synthesis
N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide C₁₈H₁₂N₆O₃S₃ 445.5 Nitrophenyl, thiadiazole Antinociceptive (100 mg/kg, mice) Coupling of thiadiazole intermediates
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide C₂₀H₁₇N₃O₂S 363.4 Cyanophenyl, ethoxyphenyl Not reported Amide coupling
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.1 Dichlorophenyl Structural analog of penicillin Carbodiimide-mediated coupling
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C₁₂H₁₁N₂O₃S 263.3 Hydroxy-methoxyphenyl COX/LOX inhibition Acetylation of thiazole amine

*Calculated based on molecular formula.

Key Observations:

Chlorine: The 5-chlorothiophene in the target compound may improve lipophilicity compared to dichlorophenyl in , which forms intermolecular hydrogen bonds influencing crystal packing . Polar Groups: The ethoxyphenyl and cyanophenyl groups in introduce polarity, possibly altering solubility and target binding.

Synthetic Routes :

  • The target compound likely shares synthetic pathways with , where thiazole rings are formed via Hantzsch reactions using bromo ketones and thiourea derivatives.
  • Carbodiimide-mediated coupling (as in ) is common for acetamide derivatives but requires precise control of reaction conditions .

Pharmacological and Physicochemical Comparisons

Antinociceptive Activity:
  • The thiadiazole derivative in demonstrated significant antinociception in mice at 100 mg/kg (tail-clip test), with a response delay of 8.2 sec vs. 2.1 sec for controls . The target compound’s 5-chlorothiophene may offer similar or enhanced activity due to improved receptor interaction.
Enzyme Inhibition:
  • Compound 6a inhibits COX/LOX enzymes (IC₅₀ ~10 μM), attributed to the hydroxy-methoxyphenyl group. The target’s benzothiazole-thiazole core may target similar enzymes but with distinct selectivity.
Solubility and Stability:
  • Crystallographic studies of reveal that dichlorophenyl-thiazole derivatives form hydrogen-bonded dimers (N–H⋯N), enhancing stability but reducing aqueous solubility . The target’s chlorothiophene may balance lipophilicity and solubility better.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide is a complex organic compound that incorporates both benzothiazole and thiazole moieties. These heterocyclic structures are recognized for their significant biological activities, particularly in pharmacology. This article delves into the biological activities of this compound, focusing on its anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Benzothiazole and thiazole rings : Known for their biological significance.
  • Acetamide functional group : Enhances solubility and biological activity.

Chemical Formula

C18H14ClN3S3\text{C}_{18}\text{H}_{14}\text{ClN}_3\text{S}_3

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

  • Anticancer Activity :
    • The compound has shown promising results against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • It targets specific molecular pathways involved in tumor growth, such as those related to caspase activation and cell cycle regulation.
  • Antimicrobial Properties :
    • Exhibits antibacterial and antifungal activities by disrupting microbial cell wall synthesis and function.
    • Benzothiazole derivatives are particularly noted for their effectiveness against resistant strains of bacteria.

Anticancer Studies

A comprehensive review of benzothiazole derivatives highlighted the anticancer potential of compounds similar to this compound. Notably:

  • In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values ranging from 0.24 to 0.92 µM .
Cell LineIC50 (µM)
MCF70.57
A5490.40
HeLa0.31

Antimicrobial Studies

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity:

  • Benzothiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi .

Case Studies

Several studies have documented the biological activities of related compounds:

  • Kumbhare et al. (2019) : Investigated the cytotoxic properties of benzothiazole derivatives against human leukemia cell lines, reporting significant activity at low concentrations .
  • Aiello et al. (2008) : Explored the antibacterial properties of benzothiazole derivatives, demonstrating their potential as novel antibiotics .

Q & A

Q. What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(5-chlorothiophen-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with thiazole precursors, followed by amide coupling. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .
  • Amide bond formation : Reacting 5-chlorothiophene-2-acetic acid with the thiazole-amine intermediate using coupling agents like EDCI/HOBt in dichloromethane under nitrogen . Optimization involves adjusting temperature (20–80°C), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., triethylamine for deprotonation) to improve yields (70–85%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR verify aromatic proton environments (e.g., benzothiazole protons at δ 7.5–8.5 ppm) and amide carbonyl signals (δ ~165–170 ppm) .
  • Elemental analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations .
  • Antimicrobial testing : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways for this compound?

  • Reaction path searches : Apply density functional theory (DFT) to model transition states and identify energy barriers in thiazole cyclization steps .
  • Solvent effects : Use COSMO-RS simulations to predict solvent interactions and select optimal media (e.g., DMF vs. THF) .
  • Machine learning : Train models on reaction databases to predict yields based on temperature, catalyst loading, and solvent .

Q. How can structural contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

  • X-ray crystallography : Resolve ambiguity in amide bond geometry (e.g., cis vs. trans) by comparing experimental bond lengths (C=O: ~1.23 Å, C-N: ~1.34 Å) with DFT-optimized structures .
  • Dynamic NMR : Detect rotational barriers in the amide group at variable temperatures to explain split signals .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Substituent variation : Synthesize analogs with halogen (Cl → F, Br) or electron-donating (OCH₃) groups on the benzothiazole or thiophene rings to assess effects on bioactivity .
  • Docking studies : Use AutoDock Vina to model interactions with targets like PFOR enzyme (PDB: 1Y9M) and quantify binding energies (ΔG < −8 kcal/mol indicates strong affinity) .

Q. How can conflicting bioactivity data across assays be reconciled?

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP levels for cytotoxicity) to rule out false positives .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., t₁/₂ < 30 min) explains inconsistent activity .

Methodological Guidance

Designing a scalable synthesis protocol for gram-scale production:

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic amidation steps .
  • Workup optimization : Replace column chromatography with recrystallization (ethanol/water) for cost-effective purification .

Addressing low yields in amide coupling steps:

  • Coupling agent screening : Compare EDCI, DCC, and HATU efficiency under inert atmospheres .
  • Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hr) and improve yields by 15–20% .

Interpreting unexpected byproducts in the final synthesis step:

  • LC-MS analysis : Identify dimers or oxidized species (e.g., sulfoxide formation) via m/z shifts .
  • Reaction quenching : Add antioxidants (e.g., BHT) to suppress radical-mediated side reactions .

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